2-Isopropyl-5-methylaniline
Overview
Description
2-Isopropyl-5-methylaniline is an aromatic amine with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by isopropyl and methyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropyl-5-methylaniline . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual variations in metabolism and excretion can influence the compound’s efficacy and potential side effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
The cellular effects of 2-Isopropyl-5-methylaniline are not well-documented. It is known that Thymol, a chemically similar compound, has various effects on cells. For instance, Thymol has been shown to have anti-inflammatory effects by inhibiting the recruitment of cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that Thymol, a chemically similar compound, exerts its effects at the molecular level through various mechanisms. These include scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants, and chelation of metal ions .
Temporal Effects in Laboratory Settings
It is known that Thymol, a chemically similar compound, has been shown to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
It is known that Thymol, a chemically similar compound, has been shown to have various effects at different dosages in animal models .
Metabolic Pathways
It is known that Thymol, a chemically similar compound, is involved in various metabolic pathways .
Transport and Distribution
It is known that Thymol, a chemically similar compound, is transported and distributed within cells and tissues .
Subcellular Localization
It is known that Thymol, a chemically similar compound, is localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-5-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2-isopropyl-5-methylbenzene, followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or through chemical reduction with iron and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its efficiency and scalability. The process typically employs a continuous flow reactor, allowing for the large-scale production of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like iron and hydrochloric acid.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield 2-isopropyl-5-methylhaloaniline, while oxidation can produce quinones .
Scientific Research Applications
2-Isopropyl-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of high-performance polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropylaniline
- 2-Methylaniline
- 4-Isopropyl-2-methylaniline
Uniqueness
2-Isopropyl-5-methylaniline is unique due to the specific positioning of the isopropyl and methyl groups on the benzene ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-methyl-2-propan-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDUWDDUJSWRTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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